molecular formula C7H8F3N3 B2804341 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine CAS No. 1368173-92-5

1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

Cat. No.: B2804341
CAS No.: 1368173-92-5
M. Wt: 191.157
InChI Key: OFTKANUKPVMGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, with a trifluoromethylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is unique due to its specific trifluoromethyl substitution, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound in various fields of research and application .

Properties

IUPAC Name

1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6/h4,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKANUKPVMGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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